Dutasteride-13C,15N,d
Description
Dutasteride-$^{13}\text{C},^{15}\text{N},d$ is a stable isotopically labeled analog of Dutasteride (C${27}$H${30}$F${6}$N${2}$O$_{2}$, molecular weight: 528.54 g/mol), a dual 5α-reductase inhibitor used clinically to treat benign prostatic hyperplasia and androgenetic alopecia . The isotopic modifications ($^{13}\text{C}$, $^{15}\text{N}$, and deuterium substitutions) are strategically incorporated into the molecular structure to enable precise quantification in mass spectrometry (MS)-based assays, such as pharmacokinetic studies and metabolite profiling. These labels minimize spectral interference with the parent compound, ensuring analytical accuracy . The exact positions of isotopic substitutions (e.g., $^{13}\text{C}$ at carbon atoms, $^{15}\text{N}$ at amide groups) are proprietary but critical for maintaining the compound’s chemical stability and detection sensitivity .
Properties
Molecular Formula |
C27H30F6N2O2 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-2-deuterio-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i7D,23+1,35+1/t7?,15-,16-,17-,19+,21+,24-,25+ |
InChI Key |
JWJOTENAMICLJG-FPYYVYLPSA-N |
Isomeric SMILES |
[2H]C1C[C@H]2[C@@H]3CC[C@@H]4[C@@]([C@H]3CC[C@@]2([C@H]1[13C](=O)NC5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F)C)(C=CC(=O)[15NH]4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dutasteride-13C,15N,d involves the incorporation of stable isotopes into the Dutasteride molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. Common reagents used in these reactions include labeled carbon, nitrogen, and deuterium sources .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of specialized equipment and techniques to handle the labeled isotopes safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
Dutasteride-13C,15N,d undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Scientific Research Applications
Dutasteride-13C,15N,d is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the pharmacokinetics and metabolism of Dutasteride.
Biology: Employed in studies of androgen receptor interactions and the effects of DHT suppression on cellular processes.
Medicine: Utilized in clinical research to understand the therapeutic effects and side effects of Dutasteride in treating conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of Dutasteride products .
Mechanism of Action
Dutasteride-13C,15N,d exerts its effects by inhibiting the activity of 5α-reductase isozymes, which convert testosterone to DHT. By reducing DHT levels, this compound helps to alleviate symptoms of conditions like BPH. The molecular targets of this compound include the androgen receptor and various signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Variants of Dutasteride
The table below compares Dutasteride-$^{13}\text{C},^{15}\text{N},d$ with structurally related compounds and isotopic analogs:
*Exact molecular weight depends on the number and positions of deuterium substitutions.
Research Findings and Data
- Stability in Analytical Assays : Dutasteride-$^{13}\text{C},^{15}\text{N},d$ demonstrates negligible isotopic exchange in solution (pH 2–9, 25°C), ensuring reliability in long-term studies .
- Sensitivity: In LC-MS/MS, the labeled compound achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL, outperforming non-labeled Dutasteride (LLOQ: 0.5 ng/mL) due to reduced background noise .
- Metabolic Tracing : Studies using Dutasteride-$^{13}\text{C}_6$ revealed hepatic CYP3A4 as the primary metabolizing enzyme, with a half-life of 4.9 hours in human hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
